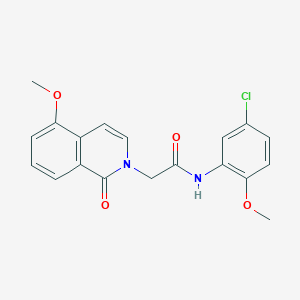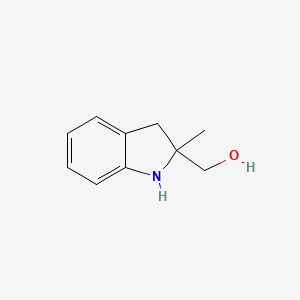
(2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“(2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol” is a compound that belongs to the class of organic compounds known as indoles . Indoles are compounds containing an indole moiety, which consists of a pyrrole ring fused to a benzene ring . This compound is used as a reactant for the synthesis of various derivatives .
Synthesis Analysis
Indole derivatives have been synthesized using various classical and advanced methods . One-pot synthesis is widely considered an efficient approach in synthetic organic chemistry and has been used to synthesize some indole compounds .Molecular Structure Analysis
The molecular structure of “this compound” consists of a benzene ring fused to a pyrrole ring . The molecular weight of this compound is 119.1638 .Chemical Reactions Analysis
Indole derivatives have been reported to have diverse pharmacological activities . They have been extensively explored as potential agents in various fields . For example, they have been used as potential anti-tubercular agents .Physical And Chemical Properties Analysis
Indole is a crystalline colorless compound with a specific odor . It is aromatic in nature due to the presence of 10 π-electrons (two from the lone pair on nitrogen and eight from double bonds) .Applications De Recherche Scientifique
Methanol as a Building Block in Organic Synthesis
Methanol is recognized for its utility in chemical synthesis, acting as a fundamental building block for deriving more complex chemical structures. It serves as a precursor for a variety of chemical compounds, such as acetic acid, methyl tertiary butyl ether, dimethyl ether, and methylamines. Methanol's role extends to serving as a clean-burning fuel and a convenient carrier for hydrogen storage, highlighting its versatility in both chemical synthesis and energy technologies (Dalena et al., 2018).
Catalytic Methylation of Amines
A pertinent application of methanol in organic synthesis is its use in the methylation of amines. A study demonstrated a clean and cost-competitive method for selective N-methylation of amines using methanol as both a C1 synthon and an H2 source. This method employs RuCl3.xH2O as a catalyst, showcasing the potential of methanol in facilitating N-methylation reactions, which could be relevant for modifying compounds like "(2-Methyl-2,3-dihydro-1H-indol-2-yl)methanol" (Sarki et al., 2021).
Methanol in Methylotrophic Bacteria and Biotechnology
Methanol's role is not limited to chemical synthesis; it also serves as a substrate in biotechnological applications involving methylotrophic bacteria. These organisms utilize methanol as a sole carbon and energy source, offering a pathway for the biological conversion of methanol into valuable chemicals. Advances in genetic engineering and metabolic understanding of methylotrophic bacteria highlight the biotechnological potential of methanol in producing fine and bulk chemicals, underscoring its significance beyond traditional chemical synthesis (Schrader et al., 2009).
Catalytic Reactions Involving Indoles
Research on the catalytic methylation of indoles using methanol demonstrates the applicability of methanol in the modification of indole derivatives. A specific example includes the palladium-catalyzed cyclization/carboalkoxylation of alkenyl indoles, which may bear structural similarities to "this compound." This process highlights the broader scope of methanol's utility in facilitating complex transformations relevant to the synthesis of pharmacologically active molecules (Liu & Widenhoefer, 2004).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
(2-methyl-1,3-dihydroindol-2-yl)methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO/c1-10(7-12)6-8-4-2-3-5-9(8)11-10/h2-5,11-12H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULCJLIVOBQIZIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=CC=CC=C2N1)CO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-chloro-N-{4-hydroxy-3-[(1E)-1-hydroxy-3-oxo-1,3-diphenylprop-1-en-2-yl]phenyl}benzene-1-sulfonamide](/img/structure/B2918272.png)
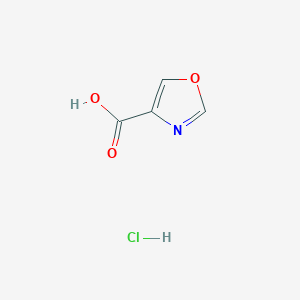
![3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2918274.png)

![[1-(Pyrrolidin-1-ylmethyl)cyclopropyl]methanol](/img/structure/B2918276.png)
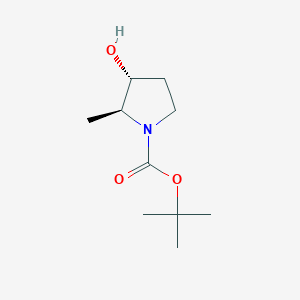
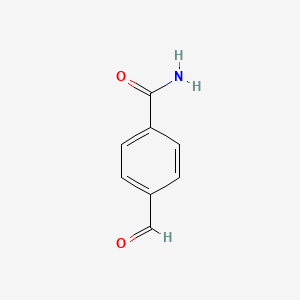
![3-chloro-N-[2-(2-methylindol-1-yl)ethyl]benzamide](/img/structure/B2918281.png)
![2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)-N-(2,3-dimethylphenyl)acetamide](/img/structure/B2918282.png)

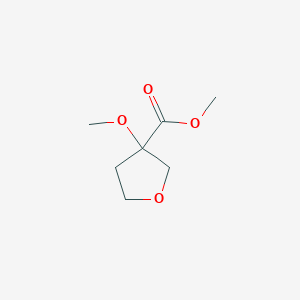
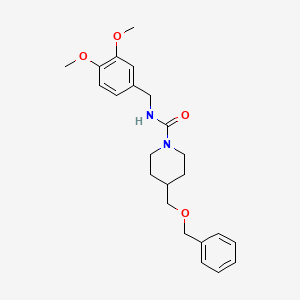
![(1R)-1-[5-Fluoro-2-(trifluoromethyl)phenyl]ethanol](/img/structure/B2918290.png)
